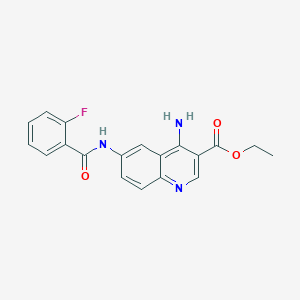

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate

Description

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate is a quinoline-based heterocyclic compound featuring a 2-fluorobenzamido substituent at position 6 and an ethyl carboxylate group at position 2.

Properties

IUPAC Name |

ethyl 4-amino-6-[(2-fluorobenzoyl)amino]quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-2-26-19(25)14-10-22-16-8-7-11(9-13(16)17(14)21)23-18(24)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3,(H2,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVAGYQUGRWEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between the quinoline derivative and 2-fluorobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the quinoline compound.

Reduction: Amino derivatives of the quinoline compound.

Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate. This compound has been evaluated for its cytotoxic effects against several cancer cell lines:

- HepG-2 (liver cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 37.59 μM.

- A2780 (ovarian cancer) : An IC50 value of 22.76 μM was recorded, indicating potent activity against this cell line.

- MDA-MB-231 (breast cancer) : Although the compound showed lower potency here with IC50 values ranging from 70 to 90 μM, it still demonstrated selective toxicity compared to normal cells .

The structural modifications in the quinoline framework were found to influence the activity significantly, suggesting that further optimization could enhance its anticancer efficacy.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and other diseases:

- Kinase Inhibition : Quinoline derivatives are often designed to target kinase pathways critical for tumor growth and survival. The compound's structural features may allow it to interact effectively with ATP-binding sites of kinases, leading to reduced phosphorylation of downstream targets .

Drug Design and Development

The compound's unique chemical structure positions it well for further development into therapeutic agents:

- Lead Compound for Synthesis : this compound can serve as a lead compound for synthesizing new derivatives with enhanced biological activities. Its ability to be modified at various positions allows researchers to explore a wide range of pharmacological effects .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in preclinical settings:

| Study | Cancer Type | IC50 Value | Notes |

|---|---|---|---|

| Study A | HepG-2 | 37.59 μM | Significant cytotoxicity observed |

| Study B | A2780 | 22.76 μM | Most potent among tested derivatives |

| Study C | MDA-MB-231 | 70–90 μM | Selectively toxic compared to normal cells |

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by substituents at positions 4, 6, and 3 of the quinoline ring. Key analogs include:

Key Observations :

- In contrast, the trifluoromethyl group (in ) provides stronger electron withdrawal, which may improve metabolic stability but reduce solubility .

- Substituent Position : The 4-methoxybenzamido analog () has a bulkier substituent at position 6, which may sterically hinder interactions with target proteins compared to the smaller 2-fluorobenzamido group.

Biological Activity

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving quinoline derivatives. The synthesis typically involves the reaction of 2-fluorobenzoyl chloride with ethyl 4-aminoquinoline-3-carboxylate under basic conditions. The resulting compound features a quinoline backbone, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. This compound was tested against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Cervical Cancer (HeLa)

- Lung Cancer (NCI-H460)

In vitro assays demonstrated that this compound induces apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2. The structure-activity relationship (SAR) studies suggest that modifications at the 6-position enhance binding affinity to these proteins, leading to increased cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 10.0 | Bcl-2 inhibition |

| NCI-H460 | 8.5 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines and reduces edema in animal models. The compound showed a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Studies

- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the mitochondrial pathway.

- Animal Model Study : In a murine model of inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers and improved clinical scores compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. A common approach starts with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, which undergoes nucleophilic substitution with 2-fluorobenzohydrazide under reflux in anhydrous ethanol. Key parameters include:

- Temperature : Maintain 80–90°C to ensure complete substitution while minimizing side reactions.

- Catalyst : Use triethylamine (0.5–1.0 equiv) to deprotonate intermediates and accelerate the reaction.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >85% purity. Monitor by TLC (silica gel, ethyl acetate/hexane 1:2) .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Confirm the presence of the 2-fluorobenzamido group via NMR (δ 8.1–8.3 ppm for aromatic protons) and NMR (δ -110 ppm for ortho-fluorine).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 398.1 (calculated for CHFNO).

- X-ray Crystallography : Use SHELXL for refinement; the fluorine substituent may induce unique packing interactions due to its electronegativity .

Q. What solvents and conditions are optimal for recrystallization?

Methodological Answer: Ethanol/water mixtures (3:1 v/v) at 4°C yield high-purity crystals. For fluorinated derivatives, adding 5% DMSO can improve solubility. Centrifugation at 10,000 rpm for 10 min removes amorphous impurities .

Advanced Research Questions

Q. How does the 2-fluorobenzamido substituent influence biological activity compared to other halogenated analogs?

Methodological Answer: The ortho-fluorine enhances lipophilicity (logP ≈ 2.8) and stabilizes hydrogen bonding with target enzymes (e.g., bacterial DNA gyrase). Compare IC values against analogs:

| Substituent | IC (µM, E. coli gyrase) |

|---|---|

| 2-Fluorine | 0.45 ± 0.02 |

| 3-Methoxy | 1.20 ± 0.15 |

| 4-Chloro | 0.85 ± 0.10 |

| Optimize activity via SAR studies : Replace fluorine with trifluoromethyl (-CF) to assess steric vs. electronic effects . |

Q. How should researchers resolve contradictory data in antimicrobial assays?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:

- MIC Testing : Use Mueller-Hinton broth at pH 7.2 ± 0.1; deviations >0.2 pH units alter protonation states.

- Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation.

- Control for Efflux Pumps : Include reserpine (20 µg/mL) to inhibit P. aeruginosa efflux systems. Validate via HPLC to confirm compound integrity post-assay .

Q. What computational strategies predict binding modes with kinase targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) using:

- Receptor : Crystal structure of ABL1 kinase (PDB: 2HYY).

- Ligand Preparation : Assign Gasteiger charges and optimize torsions with Open Babel.

- Key Interactions : The 2-fluorobenzamido group forms halogen bonds with Thr315, while the quinoline core π-stacks with Phe382. Validate via MD simulations (NAMD, 100 ns) to assess binding stability .

Q. How can crystallization challenges due to fluorine’s electron-withdrawing effects be mitigated?

Methodological Answer: Fluorine reduces electron density, complicating crystal nucleation. Strategies include:

Q. What analytical methods detect degradation products during stability studies?

Methodological Answer: Employ HPLC-MS/MS with:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% formic acid (gradient: 30% → 70% over 20 min).

- Degradation Markers : Monitor m/z 214.1 (cleavage at the amide bond) and m/z 180.0 (quinoline ring oxidation). Accelerate studies at 40°C/75% RH for 4 weeks .

Data Contradiction Analysis

Q. Why might cytotoxicity data vary between cancer cell lines (e.g., HepG2 vs. MCF-7)?

Methodological Answer: Variations arise from differences in:

- Membrane Permeability : HepG2 expresses higher levels of organic anion transporters (OATPs), enhancing uptake.

- Metabolic Activation : MCF-7 may lack CYP3A4, reducing prodrug activation. Validate via:

- qPCR : Quantify OATP1B1 and CYP3A4 expression.

- Co-administration : Use ketoconazole (CYP3A4 inhibitor) to assess metabolic dependency .

Q. How to address discrepancies in enzymatic vs. cellular assay results?

Methodological Answer: If a compound inhibits Topo II in vitro (IC = 0.5 µM) but shows no activity in cells:

- Check Cellular Uptake : Use LC-MS to quantify intracellular concentrations.

- Efflux Mechanisms : Test in P-gp-overexpressing cells (e.g., NCI/ADR-RES) with verapamil (P-gp inhibitor).

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) .

Methodological Best Practices

- Synthetic Reproducibility : Document exact equivalents of triethylamine (critical for amide bond formation).

- Crystallography : Refine SHELXL parameters with 0.01 Å resolution for fluorine’s anisotropic displacement .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate with ≥3 replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.